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N-Fmoc-2-(methylamino)butyric acid

Peptide synthesis Hydrophobicity Side-chain engineering

Standard Fmoc-N-methyl-amino acids often require specialized coupling conditions and are not interchangeable. This N-methyl-α-aminobutyric acid derivative (Fmoc-N-Me-Abu-OH) provides a distinct ethyl side chain for hydrophobicity tuning vs. methyl or isopropyl analogs. - **Key advantage:** Linear ethyl chain avoids coupling penalties of β-branched N-methyl residues; compatible with HATU-based activation in automated SPPS. - **Application:** Introduce backbone N-methylation for enhanced proteolytic stability and conformational constraint in peptidomimetics and cyclic peptide drug candidates. - **Supply:** Packaged for research; immediate shipment available.

Molecular Formula C20H21NO4
Molecular Weight 339.391
CAS No. 1341092-00-9
Cat. No. B3018546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-2-(methylamino)butyric acid
CAS1341092-00-9
Molecular FormulaC20H21NO4
Molecular Weight339.391
Structural Identifiers
SMILESCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)
InChIKeyWBNLTUKBCCEZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Fmoc-2-(methylamino)butyric Acid: Technical Overview for SPPS


N-Fmoc-2-(methylamino)butyric acid (Fmoc-N-Me-Abu-OH; CAS 1341092-00-9) is an Nα-methylated, Fmoc-protected α-amino acid derivative with the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol . It belongs to the class of non-proteinogenic N-methyl amino acid building blocks utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce conformational constraint, enhanced proteolytic stability, and modulated backbone hydrogen bonding into synthetic peptides [1]. As a protected derivative of α-aminobutyric acid bearing an ethyl side chain, it occupies a distinct structural niche among Fmoc-protected N-methyl amino acids, differing from the methyl side chain of Fmoc-N-methyl-L-alanine and the isopropyl side chain of Fmoc-N-methyl-L-valine [2].

1 Fmoc-SPPS compatible N-methyl amino acid building block
2 Introduces N-methyl conformational constraint and backbone rigidity
3 Ethyl side chain for intermediate hydrophobicity between alanine and valine analogs

Why N-Fmoc-2-(methylamino)butyric Acid Cannot Be Substituted


N-Methylated amino acids are not interchangeable building blocks in peptide synthesis due to the combined effects of steric hindrance from both the N-methyl group and the side chain on coupling kinetics and yield [1]. Technical guidance from SPPS instrumentation manufacturers explicitly states that coupling to N-methyl amino acids requires specialized coupling conditions distinct from those used for unmethylated analogs, with HATU-based activation preferred over HBTU or HCTU [2]. Furthermore, side-chain variation among N-methyl amino acids produces differential conformational constraints and hydrophobic profiles in the resulting peptides, directly affecting structural preferences and pharmacological properties [3]. Therefore, substituting N-Fmoc-2-(methylamino)butyric acid with Fmoc-N-methyl-L-alanine (C19H19NO4, MW 325.36) or Fmoc-N-methyl-L-valine (C21H23NO4, MW 353.42) would alter both the synthetic efficiency and the physicochemical properties of the target peptide [4][5].

Coupling Steric hindrance differs from analogs: Fmoc-N-methyl-L-alanine or valine may require distinct activation and coupling times, potentially reducing yield.
Property Ethyl side chain provides unique hydrophobicity; substituting with methyl or isopropyl analogs alters peptide physicochemical profile and membrane partitioning.

Differentiation Evidence for N-Fmoc-2-(methylamino)butyric Acid


Side-Chain Hydrophobicity vs. N-Methyl Analogs

N-Fmoc-2-(methylamino)butyric acid possesses an ethyl (-CH2CH3) side chain that provides intermediate hydrophobicity relative to the methyl (-CH3) side chain of Fmoc-N-methyl-L-alanine and the branched isopropyl (-CH(CH3)2) side chain of Fmoc-N-methyl-L-valine [1]. The molecular weight of N-Fmoc-2-(methylamino)butyric acid (339.39 g/mol) lies precisely between Fmoc-N-methyl-L-alanine (325.36 g/mol) and Fmoc-N-methyl-L-valine (353.42 g/mol), reflecting this incremental hydrophobic contribution . This intermediate hydrophobic character offers peptide chemists a tunable parameter for optimizing membrane permeability and solubility profiles in peptidomimetic design without the steric bulk penalty of β-branched residues [2].

Side-chain hydrophobicity
Class-level
Ethyl (–CH₂CH₃) vs. methyl (Ala) and isopropyl (Val) N-methyl analogs; MW 339.39, intermediate logP contribution.
Supports tunable hydrophobicity in peptide design
Side-chain carbon count correlates with membrane partitioning
Peptide synthesis Hydrophobicity Side-chain engineering Conformational design

Reduced Steric Hindrance with Linear Side Chain

N-Methyl amino acids present greater steric hindrance during SPPS coupling than their unmethylated counterparts, requiring specialized coupling reagents such as HATU or PyBroP for acceptable yields [1]. Within this class, β-branched residues such as valine (isopropyl side chain) introduce additional steric bulk at the β-carbon, which further impedes coupling kinetics relative to linear side-chain residues [2]. N-Fmoc-2-(methylamino)butyric acid possesses a linear ethyl side chain lacking β-branching, offering reduced steric hindrance during acylation compared to β-branched N-methyl amino acids such as Fmoc-N-methyl-L-valine and Fmoc-N-methyl-L-isoleucine [3]. AAPPTec technical guidelines indicate that coupling to N-methyl amino acids already requires 4 equivalents of amino acid with HATU/DIEA activation [4]; the additional steric penalty of β-branched side chains further compromises coupling efficiency in stepwise SPPS [5].

Linear vs. β-branched sterics
Class-level
Linear ethyl side chain avoids β-branching penalty present in Fmoc-N-methyl-L-valine and isoleucine; HATU/DIEA coupling recommended.
May improve coupling efficiency and reduce double-coupling cycles
AAPPTec guidelines highlight steric hindrance with β-branched residues
SPPS coupling efficiency Steric hindrance N-methyl amino acids Peptide elongation

Conformational Rigidity via N-Methylation and Linear Side Chain

N-Methylation of the backbone amide nitrogen eliminates hydrogen-bond donor capacity and introduces steric constraints that favor cis-amide bond conformations and induce turn structures in cyclic and linear peptides [1]. Studies comparing cyclic peptides containing proline versus N-methylated alanine residues demonstrate that N-methylated amino acids can substitute for proline in inducing β-turn structures while retaining side-chain functionality for enhanced binding selectivity [2]. N-Fmoc-2-(methylamino)butyric acid combines the conformational constraints of N-methylation with an ethyl side chain that provides a distinct spatial and hydrophobic profile compared to the methyl group of N-methylalanine [3]. This combination offers peptide designers a residue that induces backbone rigidity (characteristic of N-methyl amino acids) while maintaining a side chain suitable for hydrophobic interactions, without the full cyclic constraint of proline or the steric bulk of β-branched N-methyl residues [4].

Conformational control
Class-level
N-methylation eliminates backbone H-bond donor, favoring cis-amide and turn structures; ethyl side chain adds spatial diversity over N-methylalanine.
Enables β-turn induction with functional side chain, unlike proline
Relevant for cyclic peptide SAR studies
Conformational restriction Peptidomimetics β-turn induction N-methylation

Compatibility with Standard SPPS Protocols

The Fmoc group on N-Fmoc-2-(methylamino)butyric acid is cleaved under standard basic conditions (20% piperidine in DMF), consistent with all Fmoc-protected amino acids [1]. However, coupling of N-methyl amino acids to the growing peptide chain requires optimized activation strategies due to the reduced nucleophilicity of the secondary amine [2]. Systematic evaluation of coupling reagents for N-methylated residues has established that HATU (4 equiv) with DIEA (8 equiv) provides superior coupling yields compared to HBTU or HCTU, which are less effective with N-methyl amino acids [3]. BOP-Cl, PyBroP, and PyAOP are also viable alternatives for difficult N-methyl couplings [4]. N-Fmoc-2-(methylamino)butyric acid is fully compatible with these optimized SPPS protocols, as demonstrated by its successful incorporation into N-methyl dipeptides under normal coupling conditions following synthesis via the N-nosyl protection strategy [5].

SPPS compatibility
Method context
Fmoc removal: 20% piperidine/DMF; optimal coupling with HATU/DIEA (4/8 equiv) or PyBroP; reported incorporation yields 85-95%.
Integrates into standard Fmoc-SPPS workflows with modest reagent adjustment
HATU preferred over HBTU/HCTU for secondary amine acylation
SPPS compatibility Fmoc deprotection Coupling reagent selection

Validated Applications for N-Fmoc-2-(methylamino)butyric Acid


Protease-Stable Linear Peptides with Tunable Hydrophobicity

N-Methylation of backbone amides is a validated strategy for conferring resistance to protease-mediated degradation by sterically blocking enzyme access to the scissile amide bond [1]. N-Fmoc-2-(methylamino)butyric acid enables incorporation of this stability-enhancing modification while providing an ethyl side chain of intermediate hydrophobicity. This allows medicinal chemists to systematically vary lipophilicity (logP) across a peptide series without altering backbone N-methylation status, a critical parameter for optimizing membrane permeability and oral bioavailability [2]. The linear ethyl side chain avoids the steric coupling penalties associated with β-branched N-methyl residues such as valine, thereby maintaining acceptable SPPS yields during sequence elongation [3].

Conformational Restriction in Cyclic Peptide Optimization

Cyclic peptides incorporating N-methylated residues exhibit enhanced conformational rigidity and can adopt defined turn structures that mimic protein secondary structure elements [1]. Studies comparing proline and N-methylalanine in cyclic pentapeptides demonstrate that N-methylated amino acids can effectively substitute for proline in β-turn induction while retaining side-chain functionality for binding interactions [2]. N-Fmoc-2-(methylamino)butyric acid extends this principle by offering an ethyl side chain (rather than methyl) that can be exploited for hydrophobic contacts in ligand-protein binding pockets, providing an additional dimension for SAR exploration in cyclic peptide drug candidates [3].

Peptidomimetic Library Construction for High-Throughput Screening

The systematic incorporation of N-methyl amino acids into peptide libraries is a recognized approach for generating peptidomimetics with improved drug-like properties, including enhanced stability, bioavailability, and target selectivity [1]. N-Fmoc-2-(methylamino)butyric acid serves as a building block for automated parallel SPPS of N-methylated peptide libraries, where its linear ethyl side chain offers a distinct physicochemical signature compared to methyl (alanine) and isopropyl (valine) N-methyl analogs [2]. Libraries incorporating this residue enable diversity-oriented screening of side-chain hydrophobicity space while maintaining the favorable conformational and stability characteristics conferred by backbone N-methylation [3].

SAR Studies of Bioactive Natural Peptide Analogs

Many bioactive natural peptides contain α-aminobutyric acid (Abu) residues that contribute to their pharmacological profiles. N-Methylation of these Abu residues using N-Fmoc-2-(methylamino)butyric acid as a building block enables systematic investigation of the combined effects of side-chain identity and backbone N-methylation on biological activity [1]. This approach is particularly valuable for peptide natural products where both the side chain and the hydrogen-bonding pattern of the backbone are implicated in target binding, as the N-methyl modification eliminates one backbone hydrogen-bond donor while preserving the ethyl side chain for hydrophobic interactions [2].

Application
Selection Property
Validation Focus
Protease-stable linear peptides
N-methylation for stability; tunable hydrophobicity via ethyl side chain
Protease resistance assay; logP / membrane permeability correlation
Cyclic peptide conformational restriction
N-methyl-induced turn structures; ethyl side chain for hydrophobic contacts
NMR or CD conformation analysis; binding affinity shift with side-chain variation
Peptidomimetic library synthesis
Distinct physicochemical signature vs. Ala and Val N-methyl analogs
Diversity-oriented hydrophobicity screening; automated SPPS compatibility
SAR of bioactive peptide analogs
Combined side-chain identity and backbone N-methylation effects
Biological activity comparison; target-binding contribution of H-bond pattern

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